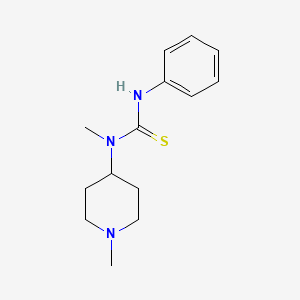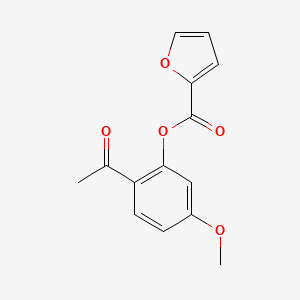
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPTA is a triazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In plant growth regulation, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to enhance plant growth by increasing the activity of antioxidant enzymes and regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have both biochemical and physiological effects. In biochemical studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In physiological studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to enhance plant growth and increase crop yield by regulating the expression of genes involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also shown promising results in different scientific research fields, which makes it a potential candidate for further studies. However, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, including its low solubility in water, which can limit its application in some experiments. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine also requires further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further studied as a potential anticancer agent, anti-inflammatory, and analgesic. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further tested as a plant growth regulator to increase crop yield and enhance plant growth. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis. Further studies are also required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Conclusion
In conclusion, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a triazole-based compound that has shown promising results in scientific research. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been synthesized using different methods and has potential applications in different fields, including medicinal chemistry, agriculture, and material science. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects, inhibit the proliferation of cancer cells, and enhance plant growth. Although 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, it has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. Further studies are required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, and to explore its potential applications in different fields.
Métodos De Síntesis
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized using different methods, including the reaction of 3-pyridinylhydrazine with phenoxyacetic acid in the presence of triethylamine and acetic anhydride. Another method involves the reaction of 3-pyridinylhydrazine with phenoxyacetyl chloride in the presence of triethylamine and dichloromethane. These methods have been reported in scientific literature and have shown good yields of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Aplicaciones Científicas De Investigación
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been tested as a plant growth regulator, and it has shown promising results in promoting plant growth and increasing crop yield. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis.
Propiedades
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-18-14(11-5-4-8-17-9-11)19-20(15)13(21)10-22-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPPXHNCARFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)



![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)


![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)

![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)